molecular formula C12H14N4O2 B2800641 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide CAS No. 1351398-92-9

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide

Cat. No.: B2800641
CAS No.: 1351398-92-9
M. Wt: 246.27
InChI Key: PVWFKOLIGXURND-UHFFFAOYSA-N
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Description

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a high-purity chemical intermediate designed for pharmaceutical and medicinal chemistry research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its significant role in drug discovery due to its favorable pharmacokinetic properties and metabolic stability . The integration of a hydrazide moiety into this structure offers a versatile handle for further chemical derivatization, enabling researchers to synthesize diverse libraries of compounds for biological screening. Nitrogen-containing heterocycles like the 1,2,4-oxadiazole are fundamental components in approximately 75% of FDA-approved drugs, underscoring their immense importance in the development of new therapeutic agents . Compounds based on this scaffold have been extensively investigated for a range of pharmacological activities. Recent scientific literature on analogous structures highlights potential research applications in developing anti-cancer agents, where similar molecules have demonstrated promising anti-proliferative activities against human carcinoma cell lines . The specific mechanism of action for this compound is currently undefined and is an area for ongoing investigation; researchers are encouraged to explore its potential as a protein kinase inhibitor or its utility in other biochemical pathways. This product is intended for research purposes only and is not for human or diagnostic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-4-2-3-5-9(8)12-14-11(18-16-12)7-6-10(17)15-13/h2-5H,6-7,13H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWFKOLIGXURND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide typically involves the reaction of 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dioxane and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring can be modified with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other heterocyclic compounds. These products can exhibit different biological activities and are of interest in medicinal chemistry and drug development.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antibacterial or antifungal activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide with structurally related compounds, focusing on substituent variations and reported activities:

Compound Name Substituents Key Properties/Activities Source
This compound 2-Methylphenyl, propanehydrazide Hydrazide group enhances solubility and metal chelation potential; structural analog to bioactive oxadiazoles []
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 4-Fluorophenyl, piperidine-carboxamide High binding affinity for Mycobacterium tuberculosis InhA enzyme; favorable ADMET properties []
3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid 4-Methoxyphenyl, propanoic acid Increased hydrophilicity due to carboxylic acid; used in peptide-mimetic drug design []
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide Trifluoromethylphenyl, propanamide Enhanced lipophilicity and metabolic stability; potential CNS activity due to trifluoromethyl group []
3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-N'-[(2E)-6-oxo-3-pentyl-8-(trifluoromethyl)-purin-2-ylidene]propanohydrazide Benzyl, purinone-linked hydrazide Dual-targeting (oxadiazole + purinone); potential kinase inhibition []

Research Findings and Limitations

  • tuberculosis. Molecular dynamics simulations could validate this hypothesis.
  • SAR Insights : The 2-methylphenyl group may improve membrane permeability over 4-substituted analogs but reduce target specificity compared to fluorophenyl derivatives .
  • Gaps in Data: No direct experimental data (e.g., IC50, LD50) are available for the target compound, necessitating further in vitro and in vivo studies.

Biological Activity

3-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanehydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activity, particularly focusing on its anticancer properties.

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29358 g/mol
  • CAS Number : Not explicitly stated in the search results but associated with similar compounds.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and oxadiazole precursors. The ultrasound-assisted methods have been reported to enhance yield and reduce reaction times significantly compared to conventional synthesis techniques .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing oxadiazole moieties have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)Activity Level
Compound AHepG213.004High
Compound BHepG228.399Moderate
Compound CMCF715.500High
Compound DA54925.000Moderate

Note: The IC50 values indicate the concentration at which 50% of cancer cells are inhibited.

The mechanism by which these compounds exert their anticancer effects is believed to involve multiple pathways:

  • Inhibition of Proliferation : Compounds disrupt cell cycle progression and induce apoptosis in cancer cells.
  • Targeting Key Signaling Pathways : They may inhibit critical proteins involved in cancer progression such as STAT3 and PI3Kα, which are known to play roles in cell survival and proliferation .

Case Studies

  • Study on HepG2 Cell Line : In vitro studies demonstrated that compounds with electron-donating groups exhibited enhanced anticancer activity compared to those with electron-withdrawing groups. This suggests a structure-activity relationship where the electronic nature of substituents significantly influences biological activity .
  • Mechanistic Insights : Further investigations have identified that the presence of specific functional groups on the oxadiazole ring can modulate interactions with target proteins, leading to varied therapeutic efficacy against different cancer types .

Q & A

Q. Characterization of Intermediates :

  • TLC : To monitor reaction progress and purity at each stage .
  • NMR Spectroscopy : Confirms regiochemistry of the oxadiazole ring and hydrazide functional group (e.g., NH peaks at δ 8–10 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Q. Methodological Answer :

  • 1H/13C NMR : Essential for verifying the oxadiazole ring substitution pattern and hydrazide connectivity. For example, the absence of aromatic proton splitting confirms meta-substitution on the phenyl group .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures accurate mass matching (±0.001 Da) to the theoretical formula .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry; SHELXL software refines crystal structures using high-resolution data .
  • HPLC-PDA : Assesses purity (>95%) by detecting UV-active impurities .

Advanced: How do researchers resolve contradictions in yield optimization between different synthetic protocols?

Methodological Answer :
Contradictions often arise from solvent polarity, catalyst selection, or reaction time. Systematic approaches include:

  • Design of Experiments (DoE) : Varying parameters (e.g., solvent: ethanol vs. DMF) to identify yield-limiting factors .
  • Kinetic Studies : Monitoring reaction progression via in-situ FTIR to pinpoint optimal termination points .
  • Side-Reaction Analysis : Using LC-MS to detect byproducts (e.g., hydrolyzed intermediates) and adjusting pH to suppress hydrolysis .

Example : Ethanol improves oxadiazole cyclization yields (85%) compared to dichloromethane (60%) due to better solubility of nitro precursors .

Advanced: What computational approaches are employed to predict the biological activity and binding mechanisms of this compound?

Q. Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Screens against targets like Mycobacterium tuberculosis InhA enzyme, identifying binding affinity (ΔG ≤ -8 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) to prioritize candidates .
  • ADMET Prediction (SwissADME) : Assesses drug-likeness (e.g., LogP ≤ 5, TPSA ≤ 140 Ų) and cytochrome P450 metabolism sites to optimize bioavailability .

Case Study : The compound’s oxadiazole ring showed hydrogen bonding with InhA’s NAD+ binding site, mimicking isoniazid’s mechanism .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed using software like SHELXL?

Methodological Answer :
Challenges :

  • Twinned Crystals : Common due to flexible hydrazide side chains, complicating data integration .
  • Disorder : Partial occupancy of the 2-methylphenyl group requires constrained refinement .

Q. Solutions :

  • SHELXL TwinRefine : Applies twin law matrices (e.g., HKLF 5 format) to deconvolute overlapping reflections .
  • Dynamic Masking : Isolates disordered regions to improve electron density maps .

Example : A recent study achieved R-factor convergence (R1 < 0.05) by refining anisotropic displacement parameters for non-hydrogen atoms .

Advanced: How do structural modifications to the oxadiazole ring influence pharmacological activity?

Q. Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -Cl) : Enhance antimicrobial activity (MIC ≤ 2 µg/mL) by increasing electrophilicity and target binding .
  • Methoxy Substituents : Improve solubility (LogP reduction by 0.5 units) but reduce CNS penetration due to increased TPSA .
  • Hydrazide Chain Elongation : Extends half-life in metabolic assays (t1/2 from 2h to 6h) by sterically shielding hydrolysis sites .

Q. SAR Table :

ModificationBioactivity ChangeReference
2-MethylphenylBaseline (IC50 = 10 µM)
4-Fluorophenyl3x ↑ InhA inhibition
Hydrazide → Amide↓ Solubility, ↑ Toxicity

Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?

Q. Methodological Answer :

  • Antimicrobial Targets : DNA gyrase (Gram-negative bacteria) and fungal CYP51, inferred from oxadiazole-containing analogs with MIC90 ≤ 5 µg/mL .
  • Anti-TB Targets : InhA enoyl-ACP reductase, supported by docking scores comparable to isoniazid (ΔG = -9.2 kcal/mol vs. -8.7 kcal/mol) .
  • Anti-Inflammatory Targets : COX-2 enzyme, predicted via pharmacophore alignment with celecoxib (RMSD = 1.2 Å) .

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